

Nipecotic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Nipecotic acid**

Cat. No.: **B1662236**

[Get Quote](#)

An In-Depth Technical Guide to **Nipecotic Acid**: A Core Tool in Neuropharmacology

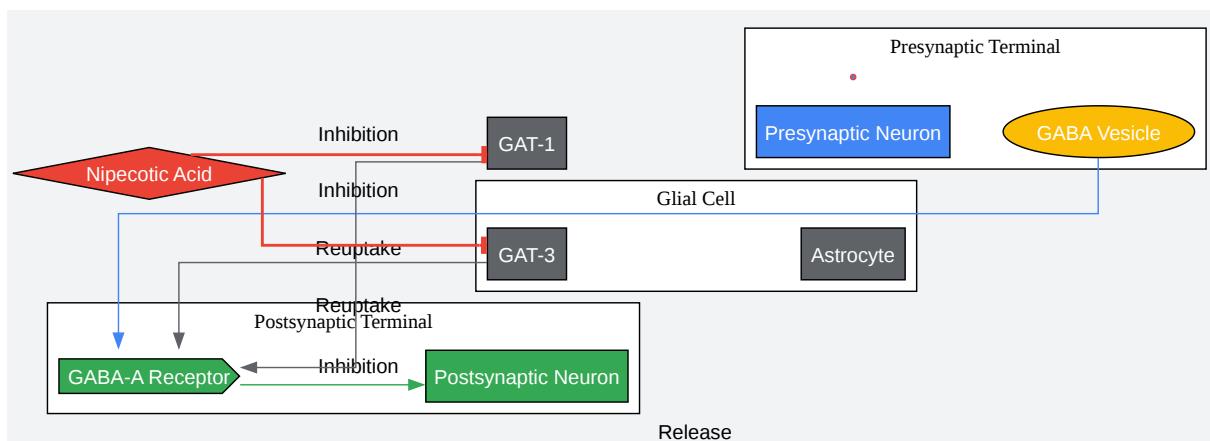
Introduction

Nipecotic acid, a piperidine-3-carboxylic acid, stands as a cornerstone compound in the field of neuropharmacology.^[1] Its significance is rooted in its potent ability to inhibit the reuptake of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. By blocking the GABA transporters (GATs), **nipecotic acid** effectively increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism of action has established **nipecotic acid** as an indispensable tool for researchers investigating the intricacies of the GABAergic system and its role in various neurological and psychiatric conditions, including epilepsy, anxiety, and neurodegenerative disorders.^{[2][3]} This guide provides a comprehensive overview of **nipecotic acid**'s chemical properties, its detailed mechanism of action, its applications in research, and a practical experimental protocol for its use.

Physicochemical Properties

Nipecotic acid is a heterocyclic organic compound derived from piperidine.^[4] It exists as a racemic mixture, denoted as **(\pm)-Nipecotic acid**, and as two distinct enantiomers: **(R)-(-)-Nipecotic acid** and **(S)-(+)-Nipecotic acid**.^{[2][5][6]} The presence of a carboxylic acid group and a secondary amine within its structure makes it zwitterionic and hydrophilic, a characteristic that notably limits its ability to cross the blood-brain barrier.^[7]

Table 1: Core Physicochemical Data for **Nipecotic Acid** and its Enantiomers


Property	(\pm)-Nipecotic Acid (Racemic)	(R)-(-)-Nipecotic Acid	(S)-(+)-Nipecotic Acid
Synonyms	(R,S)-Nipecotic Acid, 3-Piperidinecarboxylic acid[5]	(R)-(-)-3- Piperidinecarboxylic acid[3]	(S)-(+)-3- Piperidinecarboxylic acid[2]
CAS Number	498-95-3[8][9]	25137-00-2[3][6]	59045-82-8[2]
Molecular Formula	C ₆ H ₁₁ NO ₂ [8][9]	C ₆ H ₁₁ NO ₂ [3]	C ₆ H ₁₁ NO ₂ [2]
Molecular Weight	129.16 g/mol [8][9]	129.16 g/mol [3][6]	129.16 g/mol [2]
Appearance	Solid[8]	White crystalline solid[3]	White to off-white powder[2]
Melting Point	261 °C (decomposes) [8][10]	251-255 °C[6][11]	253-254 °C (decomposes)[2]
Solubility	Soluble in water (50 mg/mL)[8][12]	Sparingly soluble in water[11]	Soluble in water[2]

Mechanism of Action: A Dual Role

The primary and most widely recognized mechanism of action for **nipecotic acid** is the competitive inhibition of GABA transporters (GATs).[13] GATs are crucial membrane proteins responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By binding to these transporters, **nipecotic acid** prevents GABA reuptake into both neurons and glial cells, prolonging the presence of GABA in the synapse and enhancing GABAergic signaling.

Nipecotic acid exhibits varying affinities for the different GAT subtypes. For instance, it is a potent inhibitor of the mouse GAT-1 transporter with an IC₅₀ value of 2.6 μM, while showing lower affinity for GAT-2 (IC₅₀ = 310 μM), GAT-3 (IC₅₀ = 29 μM), and GAT-4 (IC₅₀ = 16 μM).[5] This differential affinity allows researchers to probe the specific roles of these transporter subtypes in various brain regions and physiological processes. It is critical to note that **nipecotic acid** does not significantly bind to GABA-A or GABA-B receptors.[5]

Interestingly, further research has revealed a secondary mechanism. At higher concentrations (in the micromolar to millimolar range), **nipecotic acid** can directly activate GABA-A-like chloride channels, essentially acting as a GABA agonist.[13][14] This direct action can induce an inward chloride current, leading to neuronal inhibition independent of its effect on GABA uptake.[13] This dual mechanism underscores the importance of careful dose-response studies to distinguish between its GAT-inhibiting and GABA-mimetic effects in experimental settings.

[Click to download full resolution via product page](#)

Caption: **Nipecotic acid** blocks GABA transporters (GAT-1, GAT-3) on neurons and glia.

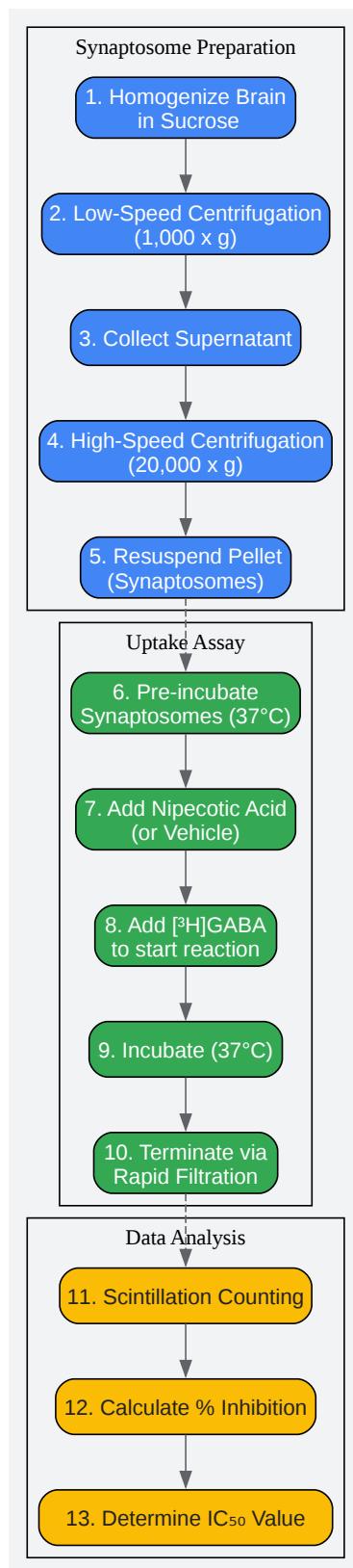
Applications in Research and Drug Development

Nipecotic acid is a fundamental pharmacological tool for elucidating the role of the GABAergic system. Its application in preclinical models of epilepsy has provided significant insights into how deficits in GABAergic inhibition contribute to seizure activity. Similarly, it is used in anxiety and mood disorder research to explore the functional consequences of altered inhibitory signaling.

The primary limitation of **nipecotic acid** itself as a therapeutic agent is its poor penetration of the blood-brain barrier.^{[7][15]} This has spurred the development of more lipophilic derivatives designed to reach the central nervous system more effectively. The most successful example is Tiagabine, an anticonvulsant drug that incorporates a **nipecotic acid** moiety attached to a lipophilic anchor, which is now used clinically to treat epilepsy.^[7] This highlights the role of **nipecotic acid** as a crucial lead molecule in drug discovery.^[7] More recently, derivatives of **nipecotic acid** are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease, by combining its GABAergic activity with antioxidant and anti-inflammatory properties.^[16]

Experimental Protocol: [³H]GABA Uptake Assay in Rat Brain Synaptosomes

This protocol describes a standard method to measure the inhibition of GABA uptake by **nipecotic acid** in a synaptosome preparation. The principle is to quantify the uptake of radiolabeled GABA (³H]GABA) into isolated nerve terminals (synaptosomes) in the presence and absence of the inhibitor.


I. Materials and Reagents

- Krebs-Ringer buffer (pH 7.4)
- [³H]GABA (specific activity ~30-60 Ci/mmol)
- Unlabeled GABA
- **Nipecotic acid** stock solutions
- Rat whole brain tissue
- Sucrose solution (0.32 M)
- Scintillation fluid and vials
- Glass fiber filters
- Homogenizer and centrifuge

II. Methodology

- Synaptosome Preparation:
 - Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
 - Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
 - Resuspend the pellet in Krebs-Ringer buffer and determine protein concentration (e.g., via Bradford assay).
- GABA Uptake Assay:
 - Pre-incubate aliquots of the synaptosomal suspension (approx. 100-200 µg of protein) for 5 minutes at 37°C.
 - Add varying concentrations of **nipecotic acid** (or vehicle for control) to the synaptosome aliquots.
 - Initiate the uptake reaction by adding a mixture of [³H]GABA (final concentration ~50 nM) and unlabeled GABA.
 - Incubate for a short period (e.g., 5-10 minutes) at 37°C. The precise time should be within the linear range of uptake, determined in preliminary experiments.
 - Terminate the uptake by rapid filtration through glass fiber filters under vacuum, followed by three rapid washes with ice-cold buffer to remove unbound radiolabel.
- Quantification and Data Analysis:
 - Place the filters into scintillation vials with scintillation fluid.
 - Quantify the radioactivity using a liquid scintillation counter.

- Non-specific uptake is determined by running parallel assays at 4°C or in the presence of a saturating concentration of a standard GAT inhibitor.
- Calculate the percentage inhibition for each concentration of **nipecotic acid** relative to the control (vehicle) samples.
- Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro $[^3\text{H}]$ GABA uptake inhibition assay.

Conclusion

Nipecotic acid, with its well-characterized profile as a potent GABA uptake inhibitor, remains a vital compound for neuroscience research. Its various forms, each with a unique CAS number and stereochemistry, provide specific tools for detailed pharmacological investigation. While its therapeutic potential is hindered by poor blood-brain barrier permeability, it has served as an invaluable scaffold for the development of clinically successful drugs. The continued use of **nipecotic acid** in both fundamental research and as a lead for medicinal chemistry ensures its enduring importance in the quest to understand and treat a wide range of neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. caymanchem.com [caymanchem.com]
- 6. (R)-(-)-3-Piperidinecarboxylic acid 97 25137-00-2 [sigmaaldrich.com]
- 7. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nipecotic acid 98 498-95-3 [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. chemwhat.com [chemwhat.com]
- 11. (R)-(-)-Nipecotic acid | 25137-00-2 [chemicalbook.com]
- 12. 498-95-3 CAS MSDS (Nipecotic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Nipecotic acid directly activates GABA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nipecotic acid enhances synaptic transmission in the frog optic tectum by an action independent of GABA uptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Nipecotic acid CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662236#nipecotic-acid-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com